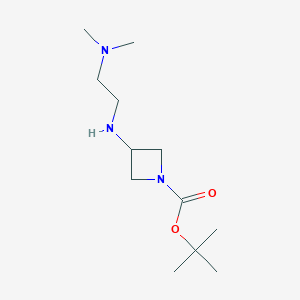![molecular formula C7H14BN3O4S B11867365 [1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid CAS No. 917925-63-4](/img/structure/B11867365.png)
[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an N,N-dimethylsulfamoyl group and an ethyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the N,N-Dimethylsulfamoyl Group: This step involves the reaction of the pyrazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Boronic Acid Group: The final step involves the borylation of the pyrazole derivative using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form various boron-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Various boron-containing derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The boronic acid group can act as an inhibitor for serine proteases and other enzymes.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its enzyme inhibition properties.
Diagnostics: Utilized in the design of diagnostic tools and assays.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid primarily involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes such as serine proteases. The compound can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- (1-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-yl)boronic acid
- (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-5-yl)boronic acid
Uniqueness
- Structural Differences : The position of the ethyl group and the boronic acid group can significantly influence the reactivity and properties of the compound.
- Reactivity : The specific substitution pattern in (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid may result in unique reactivity profiles compared to its analogs.
- Applications : The unique structure may confer specific advantages in certain applications, such as enzyme inhibition or catalysis.
This detailed article provides a comprehensive overview of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
917925-63-4 |
|---|---|
分子式 |
C7H14BN3O4S |
分子量 |
247.09 g/mol |
IUPAC名 |
[1-(dimethylsulfamoyl)-3-ethylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H14BN3O4S/c1-4-7-6(8(12)13)5-11(9-7)16(14,15)10(2)3/h5,12-13H,4H2,1-3H3 |
InChIキー |
PGFZQWGPWGYNHT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1CC)S(=O)(=O)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


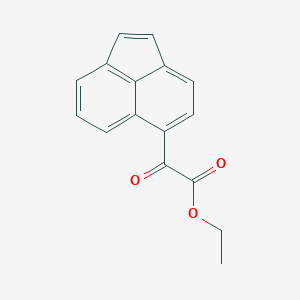
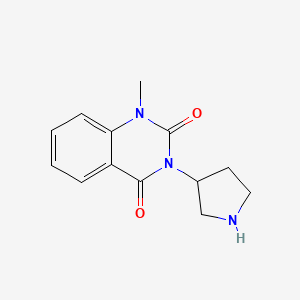
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)
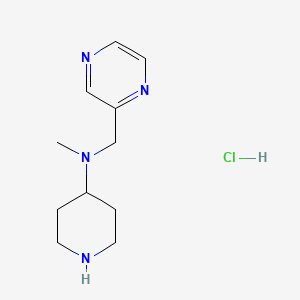
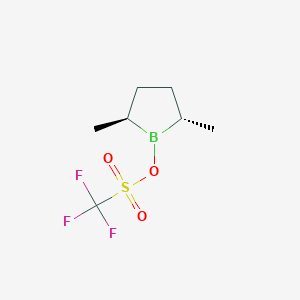
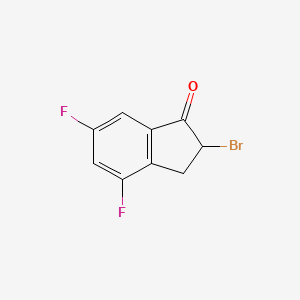

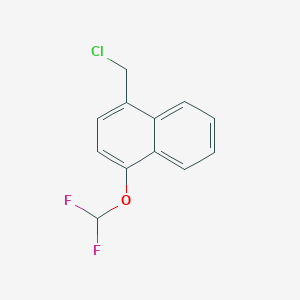
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)



